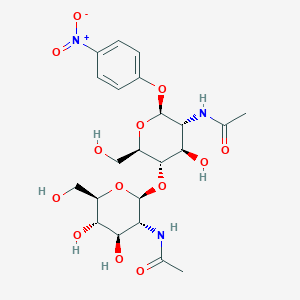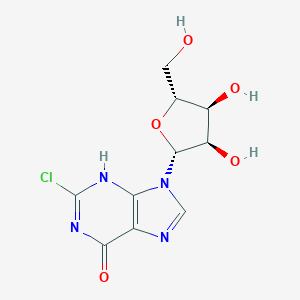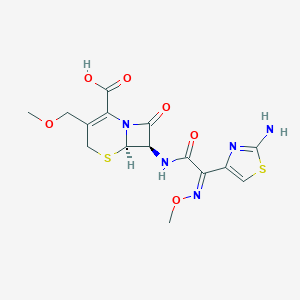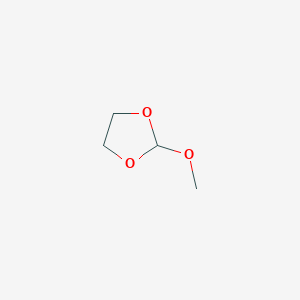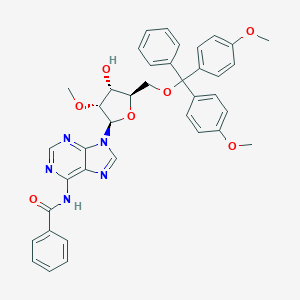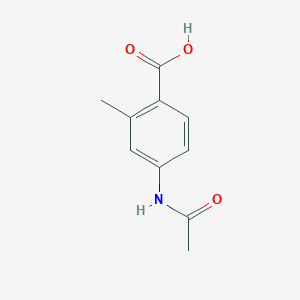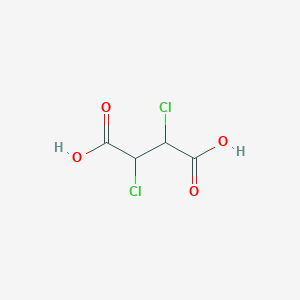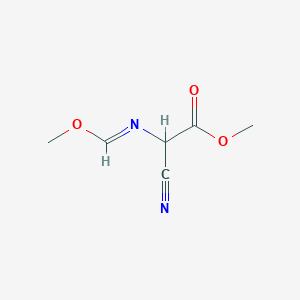
Methyl 2-cyano-2-(methoxymethylideneamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-(methoxymethylideneamino)acetate, also known as MCMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. MCMMA is a versatile compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is not fully understood. However, studies have suggested that Methyl 2-cyano-2-(methoxymethylideneamino)acetate may act by inhibiting the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-cyano-2-(methoxymethylideneamino)acetate has various biochemical and physiological effects. Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body such as increased muscle contraction and increased cognitive function. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
Methyl 2-cyano-2-(methoxymethylideneamino)acetate has several advantages and limitations for lab experiments. One advantage of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is its versatility as a building block for the synthesis of various compounds. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to have potential use as a monomer for the synthesis of polymeric materials. However, one limitation of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 2-cyano-2-(methoxymethylideneamino)acetate. One direction is the further exploration of its potential use as a building block for the synthesis of various compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-cyano-2-(methoxymethylideneamino)acetate and its potential use as an anticancer agent. Another direction is the study of the potential use of Methyl 2-cyano-2-(methoxymethylideneamino)acetate as a monomer for the synthesis of polymeric materials. Overall, the study of Methyl 2-cyano-2-(methoxymethylideneamino)acetate has the potential to lead to significant advancements in various fields such as medicinal chemistry, organic synthesis, and material science.
Synthesis Methods
The synthesis of Methyl 2-cyano-2-(methoxymethylideneamino)acetate involves the reaction of methyl cyanoacetate with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of Methyl 2-cyano-2-(methoxymethylideneamino)acetate, which can be purified using various methods such as recrystallization, column chromatography, or distillation.
Scientific Research Applications
Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied extensively for its potential use in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied for its ability to act as a potential anticancer agent and as an inhibitor of acetylcholinesterase. In organic synthesis, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been used as a key building block for the synthesis of various compounds such as β-lactams, pyrazoles, and pyridazines. In material science, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied for its potential use as a monomer for the synthesis of polymeric materials.
properties
CAS RN |
104316-77-0 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-cyano-2-(methoxymethylideneamino)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-8-5(3-7)6(9)11-2/h4-5H,1-2H3 |
InChI Key |
SXBOOCWTICEQIT-UHFFFAOYSA-N |
SMILES |
COC=NC(C#N)C(=O)OC |
Canonical SMILES |
COC=NC(C#N)C(=O)OC |
synonyms |
Acetic acid, cyano[(methoxymethylene)amino]-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



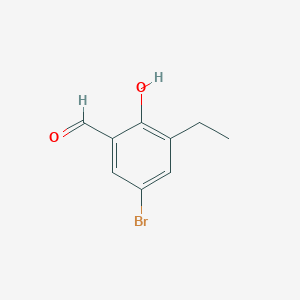
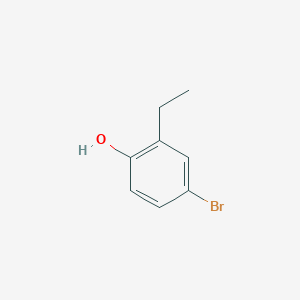
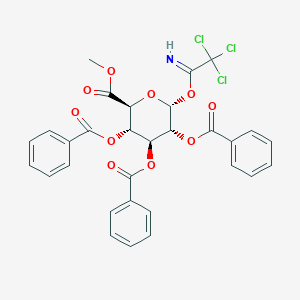

![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)

